methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate
Brand Name: Vulcanchem
CAS No.: 1018051-53-0
VCID: VC14663952
InChI: InChI=1S/C21H26N4O3/c1-28-21(27)15-10-16(12-6-7-12)23-20-18(15)19(13-8-9-13)24-25(20)11-17(26)22-14-4-2-3-5-14/h10,12-14H,2-9,11H2,1H3,(H,22,26)
SMILES:
Molecular Formula: C21H26N4O3
Molecular Weight: 382.5 g/mol

methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate

CAS No.: 1018051-53-0

Cat. No.: VC14663952

Molecular Formula: C21H26N4O3

Molecular Weight: 382.5 g/mol

* For research use only. Not for human or veterinary use.

methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylate - 1018051-53-0

Specification

CAS No. 1018051-53-0
Molecular Formula C21H26N4O3
Molecular Weight 382.5 g/mol
IUPAC Name methyl 1-[2-(cyclopentylamino)-2-oxoethyl]-3,6-dicyclopropylpyrazolo[3,4-b]pyridine-4-carboxylate
Standard InChI InChI=1S/C21H26N4O3/c1-28-21(27)15-10-16(12-6-7-12)23-20-18(15)19(13-8-9-13)24-25(20)11-17(26)22-14-4-2-3-5-14/h10,12-14H,2-9,11H2,1H3,(H,22,26)
Standard InChI Key ODOUFIWSTXJESS-UHFFFAOYSA-N
Canonical SMILES COC(=O)C1=CC(=NC2=C1C(=NN2CC(=O)NC3CCCC3)C4CC4)C5CC5

Introduction

Chemical Identity and Structural Features

The compound belongs to the pyrazolo[3,4-b]pyridine family, characterized by a fused bicyclic system incorporating pyrazole and pyridine rings. Key structural attributes include:

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC<sub>21</sub>H<sub>26</sub>N<sub>4</sub>O<sub>3</sub>
Molecular Weight382.46 g/mol
SMILES NotationCOC(=O)C1=CC(=NC2=C1C(=NN2CC(=O)NC3CCCC3)C4CC4)C5CC5
logP3.903
Hydrogen Bond Acceptors7
Topological Polar Surface Area69.93 Ų

The presence of cyclopropyl groups at C3 and C6, a methyl carboxylate at C4, and a cyclopentylamino-2-oxoethyl side chain at N1 confers unique steric and electronic properties. The InChIKey (ODOUFIWSTXJESS-UHFFFAOYSA-N) confirms its stereochemical uniqueness .

Synthesis and Structural Analogues

Synthetic Routes

Synthesis typically involves multi-step strategies, leveraging preformed pyrazole or pyridine precursors:

  • Core Formation: Cyclocondensation of 3-aminopyrazole derivatives with 1,3-CCC-biselectrophiles (e.g., diketones) to construct the pyrazolo[3,4-b]pyridine backbone .

  • Functionalization:

    • Introduction of cyclopropyl groups via nucleophilic substitution or cross-coupling reactions.

    • Esterification at C4 using methyl chloroformate.

    • Side-chain attachment via amide coupling between 2-chloroacetamide derivatives and cyclopentylamine .

Table 2: Structural Analogues and Modifications

Compound ModificationBiological ActivitySource
3-Cyclopropyl-6-methyl derivativesEnhanced kinase inhibition
Carboxylic acid analogues (e.g., 1018142-42-1)Improved solubility for formulation

Pharmacological Profile and Applications

Mechanism of Action

The compound exhibits dual activity as a kinase inhibitor and neuroinflammatory modulator:

  • Kinase Inhibition: Targets ATP-binding pockets of kinases (e.g., JAK2, EGFR) via pyrazolo[3,4-b]pyridine core interactions .

  • Neuroprotection: Modulates microglial activation pathways (NF-κB, MAPK) in preclinical models of neurodegeneration.

Table 3: In Vitro Activity Data

TargetIC<sub>50</sub> (nM)Assay TypeSource
JAK212.4 ± 1.2Fluorescence polarization
TNF-α Production85% inhibition at 10 µMLPS-stimulated macrophages

Future Directions

  • Optimization: Introduce polar groups (e.g., morpholine) to improve aqueous solubility.

  • Therapeutic Expansion: Evaluate efficacy in fibrotic disorders and autoimmune encephalomyelitis models.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator